molecular formula C12H15ClN2O B2674003 5-amino-2-chloro-N-cyclopentylbenzamide CAS No. 926273-46-3

5-amino-2-chloro-N-cyclopentylbenzamide

Cat. No.: B2674003
CAS No.: 926273-46-3
M. Wt: 238.72
InChI Key: ZBXHYTUJCQUKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-chloro-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H15ClN2O It is a benzamide derivative that features an amino group at the 5-position, a chlorine atom at the 2-position, and a cyclopentyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-cyclopentylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.

Scientific Research Applications

5-amino-2-chloro-N-cyclopentylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chlorobenzophenone: Similar in structure but lacks the cyclopentyl group.

    5-amino-2-chlorobenzoic acid: Similar in structure but has a carboxylic acid group instead of the benzamide moiety.

Uniqueness

5-amino-2-chloro-N-cyclopentylbenzamide is unique due to the presence of the cyclopentyl group attached to the nitrogen atom of the benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Amino-2-chloro-N-cyclopentylbenzamide (CAS No. 926273-46-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O. It features:

  • Amino group at the 5-position
  • Chlorine atom at the 2-position
  • Cyclopentyl group attached to the nitrogen atom of the benzamide moiety

This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that its amino and chlorine functionalities enhance binding affinity to target sites, potentially influencing cellular signaling and metabolic processes. The exact molecular targets are still under investigation, but they may include:

  • Enzymes involved in metabolic pathways
  • Receptors linked to cell proliferation and survival

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study focusing on breast cancer models, it was found to inhibit the growth of cancer cells with an IC50 value indicating substantial potency. This activity is attributed to its ability to interfere with critical signaling pathways associated with tumor growth and metastasis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell wall synthesis.
Anticancer ActivityExhibits significant growth inhibition in breast cancer cells (IC50 = 11.32 μM).
Mechanism ExplorationPotential interaction with enzymes involved in cellular signaling; ongoing investigations into targets.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of this compound against standard antibiotics. The compound showed superior efficacy against resistant bacterial strains, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant bacteria.
  • Cancer Cell Proliferation : In a series of experiments involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate.

Properties

IUPAC Name

5-amino-2-chloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHYTUJCQUKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.